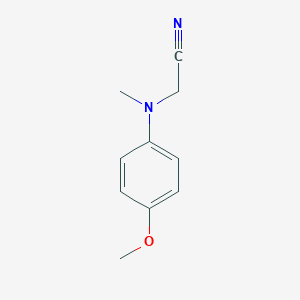
2-((4-Methoxyphenyl)(methyl)amino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Methoxyphenyl)(methyl)amino)acetonitrile is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a nitrile group (-CN) attached to an acetonitrile moiety, which is further substituted with a methyl group and a p-anisylamino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)(methyl)amino)acetonitrile typically involves the reaction of p-anisidine with acetonitrile in the presence of a suitable catalyst. One common method is the FeCl2-catalyzed cyanomethylation of amino-substituted arenes using acetonitrile as the cyanomethyl source and DTBP as the oxidant . The reaction conditions often include mild temperatures and ambient pressure, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Methoxyphenyl)(methyl)amino)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-((4-Methoxyphenyl)(methyl)amino)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((4-Methoxyphenyl)(methyl)amino)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. The p-anisylamino group can also engage in hydrogen bonding and other interactions with biological molecules, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetonitrile: A simpler nitrile compound with similar reactivity but lacking the p-anisylamino group.
Benzonitrile: Another nitrile compound with a benzene ring, used in similar applications.
Methoxyacetonitrile: Similar in structure but with a methoxy group instead of the p-anisylamino group.
Uniqueness
2-((4-Methoxyphenyl)(methyl)amino)acetonitrile is unique due to the presence of both the nitrile and p-anisylamino groups, which confer distinct reactivity and potential for forming complex molecules. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
149399-58-6 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-(4-methoxy-N-methylanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2O/c1-12(8-7-11)9-3-5-10(13-2)6-4-9/h3-6H,8H2,1-2H3 |
Clé InChI |
LTZHWKAAOYGOKT-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C1=CC=C(C=C1)OC |
SMILES canonique |
CN(CC#N)C1=CC=C(C=C1)OC |
Synonymes |
N-(4-Methoxyphenyl)-N-MethylaMinoacetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















